

Technical Guide: Predicted Collision Cross Section of 2-(benzoyloxy)ethyl methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzoyloxy)ethyl methacrylate

Cat. No.: B089258

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted Collision Cross Section (CCS) for **2-(benzoyloxy)ethyl methacrylate**. It details the computational prediction methodologies, standard experimental protocols for CCS determination, and presents available predicted data for this compound. This document is intended to serve as a valuable resource for researchers in analytical chemistry, materials science, and drug development who utilize ion mobility-mass spectrometry.

Introduction to 2-(benzoyloxy)ethyl methacrylate and Collision Cross Section (CCS)

2-(benzoyloxy)ethyl methacrylate is a methacrylate monomer used in the synthesis of polymers.^[1] Its properties, and those of the resulting polymers, are influenced by its distinct chemical structure, which includes both a methacrylate group and a benzoyloxy side-chain.^[1]

In modern analytical science, particularly in fields like metabolomics, proteomics, and the characterization of synthetic compounds, Ion Mobility-Mass Spectrometry (IM-MS) has become an indispensable tool.^[2] This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase.^[2] The key physical parameter derived from this separation is the Collision Cross Section (CCS), which is the effective area of the ion as it tumbles and collides with a neutral buffer gas.^{[2][3]}

CCS values provide a highly characteristic identifier for a molecule, aiding in the confident annotation of unknown compounds and the differentiation of isomers, which is often impossible with mass spectrometry alone.^[2] Given the vast number of potential chemical structures, experimental determination of CCS for every compound is impractical. Therefore, computational prediction, especially through machine learning, has become a critical method for generating large-scale CCS libraries.^{[4][5][6]}

Compound Identification and Predicted CCS Data

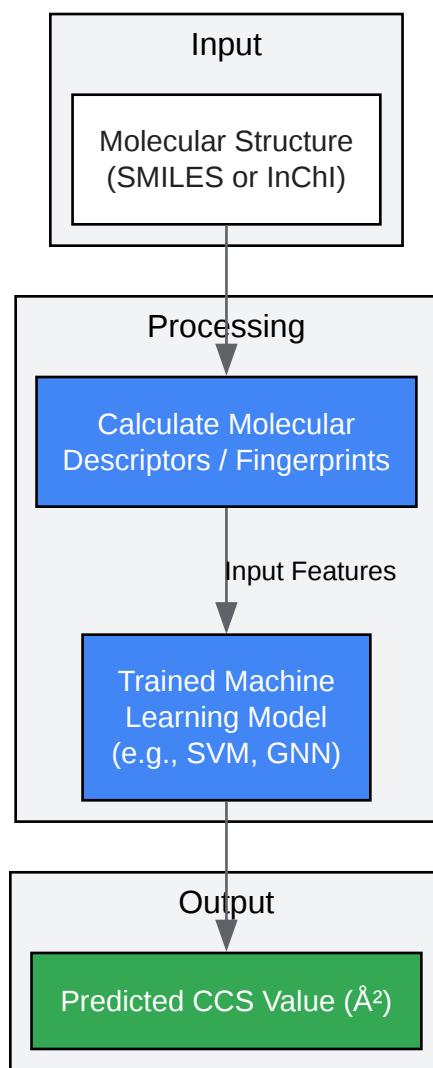
To ensure clarity, the fundamental properties of **2-(benzoyloxy)ethyl methacrylate** are summarized below. The compound is not a common metabolite, and as such, experimentally derived CCS values are not readily available in public databases. However, robust computational models can provide accurate predictions.

Table 1: Chemical Properties of **2-(benzoyloxy)ethyl methacrylate**

Property	Value	Source
Common Name	2-(benzoyloxy)ethyl methacrylate	[7]
CAS Number	14778-47-3	[7] [8]
Molecular Formula	C ₁₃ H ₁₄ O ₄	[7] [9]
Molecular Weight	234.25 g/mol	[9]
InChIKey	IRUHN BOMXB GOGR-UHFFFAOYSA-N	[9] [10]
SMILES	CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1	[9] [10]

The predicted CCS values for various adducts of **2-(benzoyloxy)ethyl methacrylate**, calculated using the CCSbase machine learning model, are presented below. These values are crucial for identifying the compound in IM-MS analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for **2-(benzoyloxy)ethyl methacrylate** Adducts


Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	235.09648	151.8
[M+Na] ⁺	257.07842	157.6
[M+K] ⁺	273.05236	156.5
[M+NH ₄] ⁺	252.12302	169.2
[M] ⁺	234.08865	154.8
[M-H] ⁻	233.08192	155.0
[M+HCOO] ⁻	279.08740	173.6
[M+CH ₃ COO] ⁻	293.10305	190.1

Data sourced from
PubChemLite, predicted using
the CCSbase model.[\[10\]](#)

Computational Prediction of Collision Cross Section

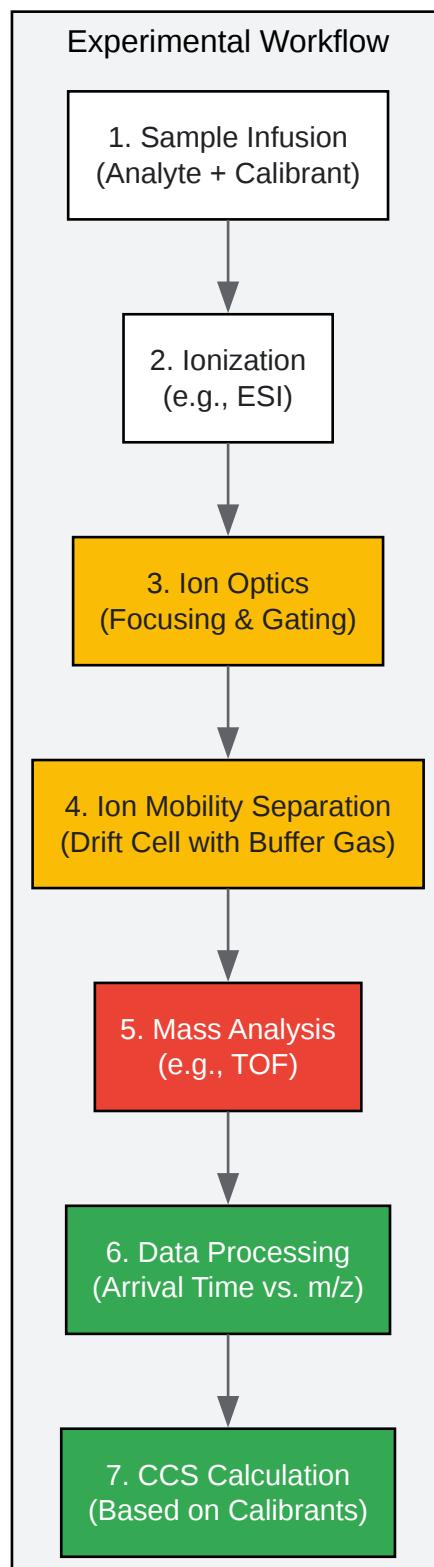
The prediction of CCS values is predominantly achieved through data-driven machine learning (ML) models trained on large, curated databases of experimentally measured CCS values.[\[6\]](#) These models learn the complex relationship between a molecule's structure and its gas-phase conformation, allowing for rapid and accurate CCS prediction for novel compounds.[\[5\]](#)

The general workflow for predicting a CCS value involves several key steps, starting from a 2D representation of the molecule.

[Click to download full resolution via product page](#)

Computational workflow for machine learning-based CCS prediction.

Methodology for ML-Based CCS Prediction:


- Input Molecular Structure: The process begins with a 2D representation of the molecule, typically a SMILES or InChI string.[11] This format is machine-readable and contains the necessary connectivity information.
- Feature Generation: The 2D structure is used to calculate a set of numerical features known as molecular descriptors or fingerprints.[6][11] These descriptors encode various

physicochemical properties, such as molecular weight, charge distribution, bond counts, and topological indices.

- **Model Application:** The generated descriptors are fed into a pre-trained machine learning model.[12] Common models include Support Vector Machines (SVM), Gradient Boosting Machines (GBM), and more recently, Graph Neural Networks (GNNs) that can operate directly on the molecular graph.[13][14]
- **CCS Value Output:** The model outputs a predicted CCS value for a specific ion adduct (e.g., $[M+H]^+$). The accuracy of this prediction is highly dependent on the quality and structural diversity of the training data used to build the model.[12] Prediction errors for well-trained models are typically low, often within 1-3%. [13]

Experimental Determination of Collision Cross Section

While predictions are powerful, experimental validation remains the gold standard. The primary technique for measuring CCS is Ion Mobility-Mass Spectrometry (IM-MS).[3] The process involves generating ions, separating them based on their mobility through a drift cell, and finally detecting them with a mass spectrometer.[3][15]

[Click to download full resolution via product page](#)

Generalized experimental workflow for CCS determination via IM-MS.

Generalized Protocol for CCS Measurement using Calibrant-Dependent IM-MS:

This protocol describes a typical procedure for traveling wave (TWIMS) or drift tube (DTIMS) instruments that rely on external calibration.

- Sample and Calibrant Preparation:

- Prepare a solution of the analyte (e.g., **2-(benzoyloxy)ethyl methacrylate**) at a suitable concentration (typically 1-10 μ M) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI).
- Prepare a separate or mixed solution of a well-characterized calibrant mixture. The calibrant compounds should span the m/z and CCS range of the analyte and be of a similar chemical class to ensure the highest accuracy.[16]

- Instrument Setup and Ionization:

- The sample/calibrant mixture is introduced into the mass spectrometer's ion source, typically via electrospray ionization (ESI).
- Source parameters (e.g., capillary voltage, gas flows, temperature) are optimized to achieve stable ion generation with minimal fragmentation.[17]

- Ion Mobility Separation:

- Ions generated in the source are guided into the ion mobility cell, which is filled with a neutral buffer gas (commonly nitrogen) at a controlled pressure and temperature.[15]
- In DTIMS, a uniform electric field propels the ions through the cell. In TWIMS, a series of voltage waves pushes the ions through.[18]
- Ions are separated based on their mobility; compact ions with smaller CCS travel faster than bulky ions with larger CCS.

- Mass Analysis:

- Ions exiting the mobility cell enter a mass analyzer (e.g., Time-of-Flight, TOF), where their m/z ratios are determined.[3]

- The instrument records ion arrival times from the mobility cell correlated with their m/z values.
- Data Processing and CCS Calculation:
 - A calibration curve is constructed by plotting the known CCS values of the calibrant ions against their measured drift times.[16][18]
 - The measured drift time of the analyte ion is then used to determine its CCS value from this calibration curve. This process corrects for instrument-specific fluctuations in pressure and temperature.[16]

Conclusion

While experimental data for **2-(benzoyloxy)ethyl methacrylate** is not publicly cataloged, this guide provides robust, computationally predicted CCS values that serve as a reliable reference for its identification in IM-MS analyses. The detailed workflows for both computational prediction and experimental determination offer researchers a comprehensive understanding of how these critical values are generated and validated. The synergy between high-accuracy prediction models and standardized experimental protocols is essential for advancing the confident structural elucidation of small molecules in complex scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Benzoyloxy)ethyl methacrylate | 14778-47-3 | Benchchem [benchchem.com]
- 2. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for reporting ion mobility Mass Spectrometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics -

PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]
- 6. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(benzoyloxy)ethyl methacrylate | CAS#:14778-47-3 | ChemsrC [chemsrc.com]
- 8. 14778-47-3 CAS MSDS (2-(benzoyloxy)ethyl methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. GSRS [precision.fda.gov]
- 10. PubChemLite - 2-(benzoyloxy)ethyl methacrylate (C13H14O4) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Using a Cyclic Ion Mobility Spectrometer for Tandem Ion Mobility Experiments [app.jove.com]
- 17. waters.com [waters.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: Predicted Collision Cross Section of 2-(benzoyloxy)ethyl methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089258#predicted-collision-cross-section-of-2-benzoyloxy-ethyl-methacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com